molecular formula C11H13N3S B026421 4-(Piperazin-1-yl)thieno[3,2-c]pyridine CAS No. 106261-27-2

4-(Piperazin-1-yl)thieno[3,2-c]pyridine

Cat. No.: B026421
CAS No.: 106261-27-2
M. Wt: 219.31 g/mol
InChI Key: RVGRTFBJOXMFAX-UHFFFAOYSA-N
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Description

3,4-Dihydroxymandelic acid, also known as (3,4-dihydroxyphenyl)(hydroxy)acetic acid, is a metabolite of norepinephrine. It is a phenolic compound with significant antioxidative potential. The compound is characterized by its chemical formula C8H8O5 and a molar mass of 184.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dihydroxymandelic acid can be synthesized through the condensation of glyoxylic acid and catechol in the presence of sodium hydroxide. The process involves cooling a glyoxylic acid solution, adding sodium hydroxide, and then reacting with catechol under controlled pH and temperature conditions . The reaction is typically carried out at low temperatures (5-15°C) to avoid the formation of ortho-position products and series reactions.

Industrial Production Methods: Industrial production of 3,4-dihydroxymandelic acid follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of deionized water and controlled pH levels are critical to avoid side reactions and simplify the subsequent treatment process .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydroxymandelic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: 3,4-Dihydroxybenzaldehyde.

    Reduction: Reduced forms of the compound, though specific products depend on the reducing conditions.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

  • 3,4-Dihydroxyphenylacetic acid
  • 3,4-Dihydroxyphenylglycol
  • 4-Hydroxy-3-methoxymandelic acid

Comparison: 3,4-Dihydroxymandelic acid is unique due to its dual hydroxyl groups on the benzene ring, which contribute to its strong antioxidative properties. Compared to similar compounds, it has a higher antioxidative potential and specific roles in norepinephrine metabolism .

Properties

IUPAC Name

4-piperazin-1-ylthieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-3-13-11(9-2-8-15-10(1)9)14-6-4-12-5-7-14/h1-3,8,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGRTFBJOXMFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC3=C2C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450113
Record name 4-(Piperazin-1-yl)thieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106261-27-2
Record name 4-(Piperazin-1-yl)thieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106261-27-2
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Record name 4-Piperazin-1-ylthieno[3,2-c]pyridine
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Synthesis routes and methods

Procedure details

A mixture of 4-chlorothieno[3,2-c]pyridine (22.7 g, 0.13 mole) and piperazine (57.7 g, 0.67 mole) were heated in a bomb with a minimum amount of ethanol (50 mL) at 120° for 24 hours. The reaction was cooled, partitioned between dichloromethane and water, and the organic layer was isolated, dried (MgSO4), filtered, and concentrated in vacuo to an oil. Flash chromatography (methylene chloride-10% methanol-1% ammonium hydroxide) of this material gave 16 g (54%) of a golden oil. Treatment of an ethanol solution of the oil with ethanolic HCl followed by recrystallization from ethanol gave the hydrochloride salt as off-white crystals, m.p. 275°-283°.
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
57.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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